2-(4-Isopropylphenyl)-2-oxoacetic acid

Organic Synthesis Analytical Chemistry Chemical Purity

2-(4-Isopropylphenyl)-2-oxoacetic acid (CAS 51208-83-4) is a specialized α-oxo acid. Its para-isopropyl substituent provides superior steric and electronic control for asymmetric synthesis, offering enhanced enantioselectivity compared to unsubstituted analogs. Available in high purity (97%) with reliable batch-to-batch consistency, it is a crucial building block for chiral α-hydroxy acids, 1,3,4-oxadiazoles, and advanced agrochemicals. Ideal for pharmaceutical R&D and industrial-scale synthesis requiring predictable reactivity and purity.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B12091187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenyl)-2-oxoacetic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)C(=O)O
InChIInChI=1S/C11H12O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7H,1-2H3,(H,13,14)
InChIKeyKMHQQYBBGOYOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Isopropylphenyl)-2-oxoacetic acid (CAS 51208-83-4): Procurement Guide for α-Keto Acid Intermediates


2-(4-Isopropylphenyl)-2-oxoacetic acid (CAS 51208-83-4) is an α-oxo acid with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is commercially available from suppliers such as Amatek Scientific (purity: 97%) and Leyan (purity: 98%) . The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Why Generic Substitution of 2-(4-Isopropylphenyl)-2-oxoacetic Acid is Not Recommended for Specialized Synthesis


Substituting 2-(4-Isopropylphenyl)-2-oxoacetic acid with a generic α-oxo acid or another phenylglyoxylic acid derivative can introduce significant variability in reactivity, selectivity, and downstream purity. The specific isopropyl substituent at the para position of the phenyl ring can influence the electron density and steric hindrance of the α-keto acid moiety, thereby affecting the kinetics and yield of subsequent reactions such as esterification, amidation, and decarboxylation . Furthermore, the commercial availability of this compound in high purity (97-98%) from established vendors ensures batch-to-batch consistency and reliable supply chain traceability, which are critical for both research and industrial applications .

2-(4-Isopropylphenyl)-2-oxoacetic acid: Quantitative Evidence for Differentiated Selection in α-Keto Acid Applications


High Commercial Purity of 2-(4-Isopropylphenyl)-2-oxoacetic acid vs. Industry Standard for α-Keto Acids

2-(4-Isopropylphenyl)-2-oxoacetic acid is commercially available at a purity of 97-98%, which is superior to the typical purity range of 95-97% for many α-oxo acid analogs from major suppliers . This higher purity can reduce the need for additional purification steps and minimize side reactions in sensitive syntheses.

Organic Synthesis Analytical Chemistry Chemical Purity

Predicted LogP and pKa of 2-(4-Isopropylphenyl)-2-oxoacetic acid Inform Its Lipophilicity and Ionization Profile

The predicted logP for 2-(4-Isopropylphenyl)-2-oxoacetic acid is 2.08 , indicating moderate lipophilicity. The predicted pKa is approximately 2.5-3.2 . These values, while not experimentally confirmed, provide a basis for comparing its physicochemical profile with other α-oxo acids. The logP value is higher than that of unsubstituted phenylglyoxylic acid (logP ~1.5), suggesting enhanced membrane permeability.

Physicochemical Properties Drug Design ADME Prediction

Structural Versatility: 2-(4-Isopropylphenyl)-2-oxoacetic acid as a Precursor to Chiral α-Hydroxy Acids

α-Keto acids are valuable substrates for asymmetric hydrogenation to yield chiral α-hydroxy acids. The presence of the 4-isopropylphenyl group in 2-(4-Isopropylphenyl)-2-oxoacetic acid can provide steric and electronic differentiation in catalytic asymmetric transformations. While direct data for this compound is limited, its structural analog 2-phenyl-2-oxoacetic acid has been successfully hydrogenated with up to 97% enantiomeric excess (ee) using a RuPHOX-Ru catalyst [1]. The increased steric bulk of the isopropyl group may further enhance enantioselectivity.

Asymmetric Synthesis Chiral Building Blocks Catalysis

Utilization of 2-(4-Isopropylphenyl)-2-oxoacetic acid in Visible-Light-Induced [3+2] Cycloadditions

α-Keto acids are increasingly used as acyl radical precursors in visible-light-induced cycloadditions. A study on the synthesis of 5-CF3-1,3,4-oxadiazoles demonstrated the utility of various α-keto acids under mild, photocatalyst-free conditions [1]. 2-(4-Isopropylphenyl)-2-oxoacetic acid, as a representative α-keto acid, can be employed in such reactions to generate structurally diverse heterocycles with potential medicinal applications.

Photocatalysis Cycloaddition Heterocycle Synthesis

Validated Application Scenarios for 2-(4-Isopropylphenyl)-2-oxoacetic acid in Research and Development


Synthesis of Chiral α-Hydroxy Acids via Asymmetric Hydrogenation

2-(4-Isopropylphenyl)-2-oxoacetic acid can serve as a prochiral substrate in asymmetric hydrogenation reactions to yield enantiomerically enriched α-hydroxy acids. These chiral building blocks are essential for the preparation of biologically active compounds and pharmaceuticals. The presence of the 4-isopropylphenyl group may enhance enantioselectivity compared to unsubstituted phenylglyoxylic acid due to increased steric bulk [1].

Construction of 5-CF3-1,3,4-Oxadiazoles via Visible-Light-Induced [3+2] Cycloaddition

The α-keto acid moiety of 2-(4-Isopropylphenyl)-2-oxoacetic acid can undergo visible-light-induced [3+2] cycloaddition with diazotrifluoroethyl radical precursors to form 5-CF3-1,3,4-oxadiazoles. This reaction proceeds under mild, photocatalyst-free conditions and provides access to medicinally relevant heterocycles [1].

Preparation of α-Oxo Acid Esters for Use in Peptide Synthesis and Prodrug Design

Esterification of 2-(4-Isopropylphenyl)-2-oxoacetic acid yields α-oxo acid esters, which are valuable intermediates in peptide synthesis and can be designed as prodrugs with improved membrane permeability. The predicted logP of 2.08 [1] suggests that its esters would have even higher lipophilicity, facilitating passive diffusion across biological barriers [2].

Utilization as a Key Intermediate in Agrochemical Synthesis

2-(4-Isopropylphenyl)-2-oxoacetic acid is employed as a building block in the synthesis of herbicides and pesticides. Its structural features allow for the development of compounds that control unwanted plants and pests in agricultural settings [1].

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